2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
Scientific Research Applications
Phosphodiesterase and Serotonin Receptor Affinity
Isoindole-1,3-dione derivatives have been investigated for their potential as antipsychotics, particularly targeting phosphodiesterase 10A (PDE10A) and serotonin receptors. A study by Czopek et al. (2020) synthesized a series of compounds from 4-methoxy-1H-isoindole-1,3(2H)-dione, revealing that certain derivatives exhibit significant PDE10A-inhibiting properties and affinity for 5-HT1A and 5-HT7 receptors. These findings suggest potential applications in developing new treatments for psychiatric disorders (Czopek et al., 2020).
Structural Analysis
Isoindoline-1,3-dione derivatives have also been analyzed for their crystal and molecular structures. Duru et al. (2018) synthesized 2-(4-ethoxyphenyl)isoindoline-1,3-dione and characterized its structure using X-ray single-crystal diffraction. The study provides valuable insights into the compound's molecular arrangement and interactions, which are crucial for understanding its chemical behavior and potential applications in material science (Duru et al., 2018).
Tubulin Polymerization Inhibition
Methoxy-substituted derivatives of isoindole have been evaluated for their ability to inhibit tubulin polymerization, a mechanism relevant to the development of anticancer agents. A study highlighted the cytostatic activity of these compounds in human breast cancer cells, indicating their potential in cancer research (Gastpar et al., 1998).
Photophysical Properties
The photophysical properties of isoindole derivatives have been extensively studied, with implications for the development of fluorescent materials. Deshmukh and Sekar (2015) explored the excited-state intramolecular proton transfer (ESIPT) chromophores derived from isoindole, revealing their potential as fluorescent dyes with applications in sensing and imaging (Deshmukh & Sekar, 2015).
Novel Synthesis Approaches
Research on isoindole-1,3-diones also focuses on novel synthesis methods to access structurally diverse derivatives with various applications. Mane, Katagi, and Melavanki (2019) reported the synthesis of novel acridin-isoindoline-1,3-dione derivatives, examining their photophysical and thermal properties. Such studies contribute to the development of new materials with potential optoelectronic applications (Mane et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those involved in cellular metabolism and signal transduction .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial and antiproliferative effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-3,6-9,12-13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHYVLMORSICGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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